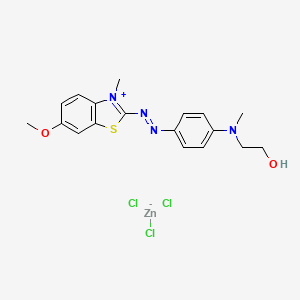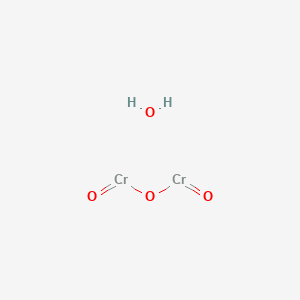
Chromium(III) oxide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(III) oxide hydrate is a green, hygroscopic solid . It is highly insoluble and thermally stable, making it suitable for glass, optic, and ceramic applications . It is also used as a pigment and found in nature as the rare mineral eskolaite .
Synthesis Analysis
Chromium(III) oxide hydrate can be produced from chromo-potassium alum by solid-phase hydrolysis and the sol-gel method . The structural properties of chromium oxides-hydroxides can vary based on the synthesis technique used .Molecular Structure Analysis
Chromium(III) oxide hydrate adopts a hexagonal close-packed arrangement. Each chromium atom is surrounded by six hydroxide ions in an octahedral geometry, and each hydroxide ion is bonded to two chromium atoms, forming a robust 3D network .Chemical Reactions Analysis
Chromium(III) oxide hydrate is an amphoteric compound. It can dissolve in acids, liberating hydrated chromium ions in the process. These hydrated Cr ions can react with bases to form complex salts . It can also undergo a reaction to form chromium metal .Physical And Chemical Properties Analysis
Chromium(III) oxide hydrate is a hard, brittle material . It is antiferromagnetic up to 307 K . It is not readily attacked by acids and is highly insoluble .Aplicaciones Científicas De Investigación
Nanostructure Synthesis : Chromium oxide is synthesized from waste containing chromium(VI) through a membrane and hydrothermal method, resulting in nanostructure chromium oxide with good crystallinity and optical properties (Yu Shuangen et al., 2018).
Material Fabrication : Chromium(III) oxide crystallizes at low temperatures and has been used to fabricate well-densified pellets with significant fracture toughness and high electrical conductivity (A. Kawabata et al., 1995).
Preconcentration in Water Analysis : Chromium(III) is selectively collected for analysis in sea water by complexation with quinolin-8-ol and adsorption on macroporous resin (K. Isshiki et al., 1989).
Structural Characterization : The structural properties of Cr(III)-(oxy)hydroxide are important for environmental and industrial applications, with synthesis and detailed analysis of these properties being conducted (Yuanzhi Tang et al., 2010).
Catalysis : Chromium(III) is used as an efficient catalyst for selective oxidation of sulfides to sulfoxides, demonstrating its potential in chemical reactions (A. Supale et al., 2008).
Environmental Remediation : Chromium(III) oxide's properties are studied for potential use in environmental cleanup, such as in the removal of chromium(III) oxide from water (K. Szewczuk-Karpisz et al., 2014).
Coating Applications : It is also used in coating applications for corrosion resistance, as investigated through electrophoretic deposition of nano chromium(III) oxide (Daixiong Zhang et al., 2014).
Toxicology Studies : The impact of chromium(III) oxide nanoparticles on cell viability, oxidative stress, and apoptosis has been studied, highlighting its effects in industrial and health contexts (M. Horie et al., 2013).
Pigment Production : Chromium(III) oxide pigments are used in various industries for coloration purposes due to their excellent application properties (G. Pfaff, 2021).
Soil and Water Chemistry : The reactions of chromium in soils and waters are crucial for understanding its environmental fate, particularly in terms of bioavailability and hazard (S. Fendorf, 1995).
Mecanismo De Acción
Target of Action
Chromium(III) oxide hydrate, also known as Oxo(oxochromiooxy)chromium hydrate, primarily targets the mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production and metabolic regulation .
Mode of Action
Chromium(III) oxide hydrate interacts with its target, the mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling . It’s also known that trivalent chromium can react with DNA when it is used in acellular and subcellular systems or if it is present in the form of complexes with hydrophobic organic ligands .
Biochemical Pathways
The compound affects the glucose and lipid metabolism pathways . It’s known that chromium is an essential trace element in these metabolic pathways . The transcription of ribosome, glutamine, and thiamine metabolism-related genes were impaired under the influence of Chromium(III) oxide hydrate .
Pharmacokinetics
It’s known that chromium(iii) ions penetrate cell membranes only to a small extent . This could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of Chromium(III) oxide hydrate’s action include the potential to produce contact allergies on the skin and respiratory problems after long-term inhalation . It’s also known to cause inflammatory reactions in the lungs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chromium(III) oxide hydrate. It’s also known to be a hard, brittle material with a high melting point , which could influence its stability in various environments.
Propiedades
IUPAC Name |
oxo(oxochromiooxy)chromium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.H2O.3O/h;;1H2;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRBOEBOIXOEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Cr]O[Cr]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2H2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium(III) oxide hydrate | |
Q & A
Q1: What happens to coprecipitated iron(III)-chromium(III) oxide hydrate gels upon heating?
A1: When coprecipitated iron(III)-chromium(III) oxide hydrate gels are heated, they undergo a series of transformations. Initially, at 300°C, the surface interaction between the iron and chromium components leads to the formation of poorly ordered γ-Fe2O3 (maghemite) and pseudohydrohematite, where chromium substitutes into the structure. [] Further heating to 460°C initiates the crystallization of rhombohedral α-Fe2O3-Cr2O3 solid solutions. As the temperature rises to 800°C, particle size increases, iron ions cluster, and the hyperfine field values, as measured by Mössbauer spectroscopy, increase. Finally, annealing at 1280°C enhances chromium diffusion within the lattice, leading to a more homogeneous solid solution and generally decreasing hyperfine field values. []
Q2: Does the initial Fe:Cr ratio impact the final structure of the annealed product?
A2: Yes, the initial Fe:Cr ratio plays a crucial role in the final microstructure of the annealed products. [] The research suggests that throughout the nucleation, recrystallization, and growth of α-Fe2O3-Cr2O3 solid solutions, an inhomogeneous triphasic microstructure persists for specific compositions (Fe:Cr weight ratios of 3:7, 5:5, and 7:3). [] This microstructure consists of α-Fe2O3 dissolved in α-Cr2O3, α-Cr2O3 dissolved in α-Fe2O3, and a distinct α-FeCrO3 phase. The presence of this complex microstructure is supported by the observation of broadened composite Mössbauer patterns in samples with the aforementioned Fe:Cr ratios after annealing at 460°C, 800°C, and 1280°C. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


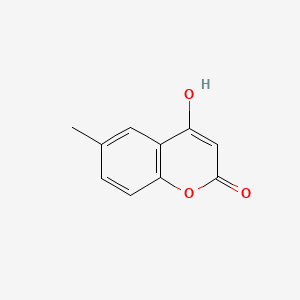
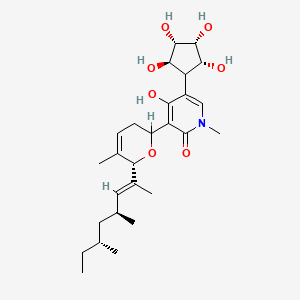
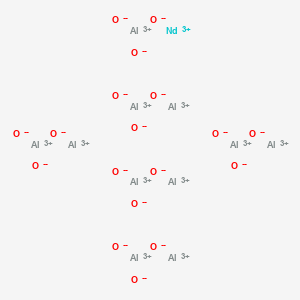
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)
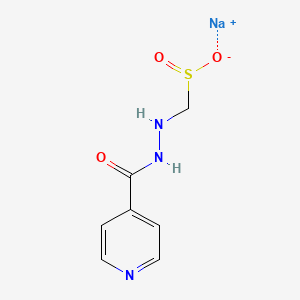
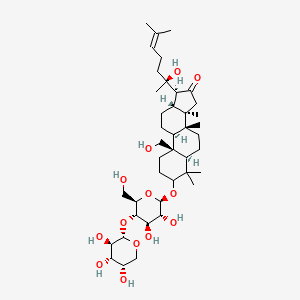
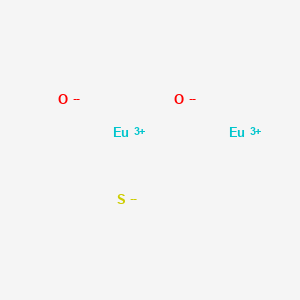
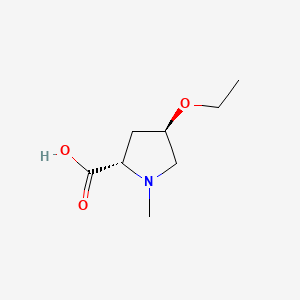
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)
